3-methyl-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-methyl-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C17H14N4O2S2 and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-methyl-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is 370.05581805 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-methyl-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
This compound could be used as a CDK2 inhibitor in cancer treatment . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .
Antibacterial Agents
Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This compound could potentially be used as an antibacterial agent .
Anti-inflammatory Activity
This compound could potentially be used for its anti-inflammatory activity . Compounds with similar structures have exhibited potent anti-inflammatory activity .
Drug Resistance
This compound could potentially be used in the development of new drugs to combat drug resistance in bacteria . The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents .
Cell Cycle Alteration
This compound could potentially be used to alter cell cycle progression . It has been shown to exert a significant alteration in cell cycle progression .
Apoptosis Induction
This compound could potentially be used to induce apoptosis in cells . It has been shown to induce apoptosis within cells .
Mechanism of Action
- However, we can explore potential targets based on its structural features. The presence of an indole moiety suggests interactions with receptors or enzymes associated with neurotransmission, inflammation, or cell signaling .
- The benzophenone and indole moieties are known for their diverse biological activities. For instance, indole derivatives exhibit antiviral, anti-inflammatory, anticancer, and antioxidant properties .
Target of Action
Mode of Action
properties
IUPAC Name |
3-methyl-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c1-10-4-3-5-11(8-10)15-19-13(23-20-15)9-25-17-18-12-6-7-24-14(12)16(22)21(17)2/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCRIINEYLOFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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